molecular formula C7H14OS B12692488 3-Hexanone, 5-mercapto-5-methyl- CAS No. 851768-51-9

3-Hexanone, 5-mercapto-5-methyl-

Cat. No.: B12692488
CAS No.: 851768-51-9
M. Wt: 146.25 g/mol
InChI Key: KTTLFUWDFUJAKG-UHFFFAOYSA-N
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Description

3-Hexanone, 5-mercapto-5-methyl- is an organic compound with the molecular formula C7H14OS. It is also known by its IUPAC name, 5-methyl-5-sulfanylhexan-3-one . This compound is characterized by the presence of a ketone group at the third carbon and a mercapto (thiol) group at the fifth carbon, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexanone, 5-mercapto-5-methyl- can be synthesized through various synthetic routes. One common method involves the reaction of hexanal with a thiol compound under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3-Hexanone, 5-mercapto-5-methyl- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Hexanone, 5-mercapto-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hexanone, 5-mercapto-5-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the fragrance industry due to its unique odor profile

Mechanism of Action

The mechanism of action of 3-Hexanone, 5-mercapto-5-methyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexanone, 5-mercapto-5-methyl- is unique due to the presence of both a ketone and a mercapto group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

CAS No.

851768-51-9

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

5-methyl-5-sulfanylhexan-3-one

InChI

InChI=1S/C7H14OS/c1-4-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3

InChI Key

KTTLFUWDFUJAKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)(C)S

Origin of Product

United States

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